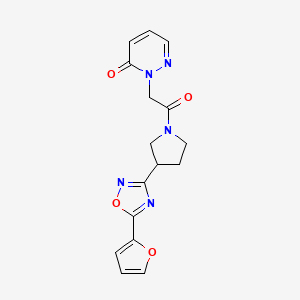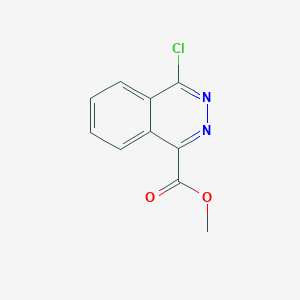![molecular formula C16H15N3S B2540103 2-フェニル-4-(1-ピロリジニル)チエノ[3,2-d]ピリミジン CAS No. 383146-33-6](/img/structure/B2540103.png)
2-フェニル-4-(1-ピロリジニル)チエノ[3,2-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C16H15N3S and a molecular weight of 281.38 g/mol.
科学的研究の応用
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
Target of Action
The primary targets of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are protein kinases (PKs) and the enzyme EZH2 . PKs play a crucial role in cellular communication, and mutations in PKs can lead to oncogenesis . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer .
Mode of Action
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their activity. It acts as an inhibitor of PKs and EZH2 . By inhibiting these targets, the compound can disrupt the cellular communication pathways that are critical for the progression of cancer .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . By inhibiting PKs, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation and differentiation of cancer cells .
Pharmacokinetics
Similar thienopyrimidine derivatives have shown good pharmacokinetic parameters and high potency in inhibiting the pi3k pathway
Result of Action
The inhibition of PKs and EZH2 by 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine can lead to a variety of molecular and cellular effects. These include a decrease in cell proliferation and differentiation, which can slow the progression of cancer . Additionally, the compound can induce apoptosis of cancer cells in a concentration-dependent manner and inhibit their migration .
生化学分析
Biochemical Properties
Cellular Effects
The cellular effects of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are also not well-studied. Thienopyrimidines have been shown to have various biological activities, including anticancer effects . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is not yet fully understood. Thienopyrimidines have been shown to inhibit various enzymes and pathways, which could explain their anticancer effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride and a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
化学反応の分析
Types of Reactions
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
類似化合物との比較
Similar Compounds
Uniqueness
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno[3,2-d]pyrimidine core with a phenyl and pyrrolidinyl substituent makes it particularly effective in certain biological applications, such as enzyme inhibition and anticancer activity .
特性
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUYGXICBQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
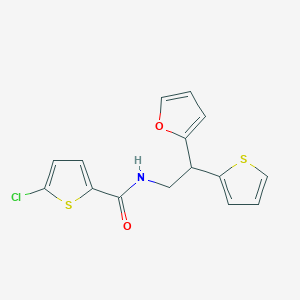

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)
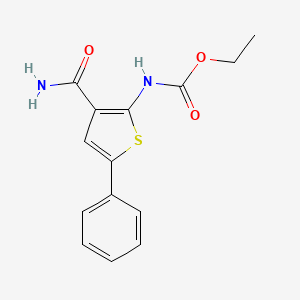
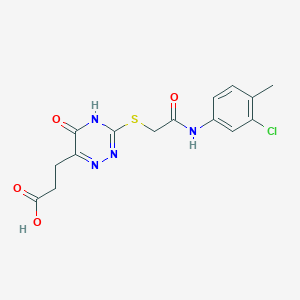
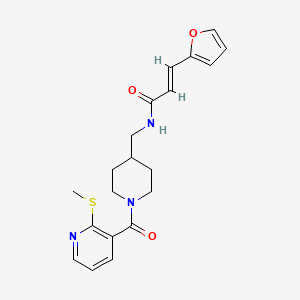
![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

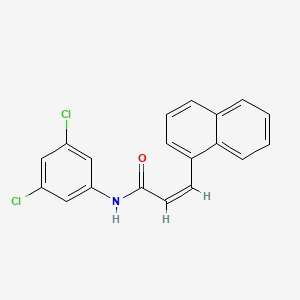
![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)
